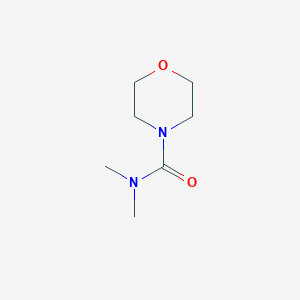

N,N-dimethylmorpholine-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylmorpholine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-8(2)7(10)9-3-5-11-6-4-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCXHZRPFJLAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392229 | |

| Record name | N,N-dimethylmorpholine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38952-61-3 | |

| Record name | N,N-dimethylmorpholine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-dimethylmorpholine-4-carboxamide: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethylmorpholine-4-carboxamide, a distinct chemical entity identified by CAS number 38952-61-3, presents a unique molecular architecture combining a morpholine ring with a dimethylcarboxamide group.[1] This guide synthesizes the currently available technical information on its chemical properties, synthesis, and potential applications, while also highlighting areas where further research is critically needed. While preliminary data suggests potential biological activity, a comprehensive understanding of its reactivity, toxicology, and mechanism of action remains largely unexplored in peer-reviewed literature, a crucial gap for its consideration in drug development pipelines.

Introduction

This compound (DMMC) is a synthetic, unsymmetrical carbamate that has garnered some interest for its potential biological activities. The core structure, featuring a morpholine heterocycle, is a well-established pharmacophore present in numerous approved therapeutic agents. This guide aims to provide a thorough technical overview of DMMC, consolidating its known chemical and physical properties, detailing a reliable synthetic protocol, and discussing its putative biological roles. A significant focus will be placed on identifying the current limitations in the scientific knowledge surrounding this compound, thereby outlining a roadmap for future research endeavors.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O₂ | PubChem[1] |

| Molecular Weight | 158.20 g/mol | PubChem[1] |

| CAS Number | 38952-61-3 | PubChem[1] |

| Density | 1.101 g/cm³ | Biosynth |

| Boiling Point | 270.0 ± 33.0 °C at 760 mmHg | Crysdot LLC |

| Melting Point | 104-105 °C | Crysdot LLC |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CN(C)C(=O)N1CCOCC1 | PubChem[1] |

Synthesis and Purification

The synthesis of this compound can be reliably achieved through the reaction of morpholine with dimethylcarbamoyl chloride.[2] This reaction is a standard nucleophilic acyl substitution where the secondary amine of the morpholine ring attacks the electrophilic carbonyl carbon of the dimethylcarbamoyl chloride.

Experimental Protocol: Synthesis of this compound[4]

-

Reaction Setup: Dissolve morpholine (0.5 mol) in a biphasic solvent system composed of dichloromethane (DCM, 300 mL) and a 10% aqueous sodium hydroxide solution (300 mL) in a suitable reaction vessel equipped with a magnetic stirrer.

-

Causality: The biphasic system is employed to facilitate the reaction at the interface. Dichloromethane serves as the organic solvent for the reactants and product, while the aqueous sodium hydroxide solution acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[3][4]

-

-

Reagent Addition: Slowly add a solution of dimethylcarbamoyl chloride (0.6 mol) in dichloromethane (200 mL) to the vigorously stirred morpholine solution over a period of 10 minutes.

-

Causality: Slow addition is crucial to control the exothermic nature of the reaction and prevent potential side reactions.

-

-

Reaction: Stir the reaction mixture continuously for 3 hours at room temperature.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (100 mL) to recover any dissolved product.

-

Combine the organic layers and wash with a saturated sodium chloride solution (2 x 100 mL) to remove residual water and inorganic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

-

Purification:

-

Remove the solvent from the filtrate by concentration under reduced pressure to obtain the crude product as an oil.

-

Purify the crude product by distillation, collecting the fractions with a boiling point of 127-129 °C to yield this compound as a colorless oil (93% yield).[2]

-

Caption: Synthesis of this compound.

Spectral Characterization

Structural confirmation of the synthesized this compound is achieved through nuclear magnetic resonance (NMR) spectroscopy.

-

¹H-NMR (CDCl₃): δ 2.72 (s, 6H, 2CH₃), 3.08-3.11 (m, 4H, 2CH₂), 3.54-3.57 (m, 4H, 2CH₂) ppm.[2]

-

¹³C-NMR (CDCl₃): δ 38.0, 47.1, 66.3, 164.3 ppm.[2]

Reactivity and Stability

-

Hydrolysis: The carboxamide bond is generally stable but can undergo hydrolysis under strong acidic or basic conditions to yield morpholine and dimethylamine.[5][6][7] Tertiary amides are known to be more resistant to hydrolysis than primary or secondary amides.[6]

-

Reduction: The carbonyl group of the carboxamide can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield 4-(dimethylaminomethyl)morpholine.[5]

-

Oxidation: The morpholine ring contains an ether linkage and a tertiary amine, which could be susceptible to oxidation. However, specific oxidation reactions of this compound have not been reported.

-

Storage: It is recommended to store this compound in a dry, cool, and well-ventilated place, with the container tightly closed.[8]

Biological Activity and Potential Applications

Preliminary information from commercial suppliers suggests that this compound may possess antiviral and insecticidal properties.

-

Antiviral Activity: It has been proposed that the antiviral properties of this compound are due to its ability to inhibit the synthesis of viral proteins by binding to a site on the enzyme RNA polymerase, thereby blocking the formation of a functional enzyme. However, it is crucial to note that this claim is not yet substantiated by peer-reviewed research. This proposed mechanism of action is plausible, as many antiviral drugs target viral polymerases.[9]

-

Insecticidal Properties: The compound is also marketed for use as an insecticide, although it has not been approved for this application. The mechanism of its insecticidal action has not been described. Many commercial insecticides are carboxamide derivatives, suggesting a potential avenue for investigation.

It is also noted that the compound has been shown to inhibit the production of nitric oxide in K562 cells. This finding could suggest potential anti-inflammatory or immunomodulatory effects, but further investigation is required.

Safety and Toxicology

A comprehensive toxicological profile for this compound is not available. The following information is based on supplier data and extrapolation from related compounds.

-

Hazard Classification: The compound is classified with the GHS07 pictogram and the hazard statement H302: Harmful if swallowed.

-

Precautionary Statements: Recommended precautionary statements include P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), and P501 (Dispose of contents/container to an approved waste disposal plant).

-

Carcinogenicity and Genotoxicity: There are no specific studies on the carcinogenicity or genotoxicity of this compound. However, it is important to consider that some morpholine derivatives, particularly N-nitrosomorpholine, are known carcinogens.[10][11] Additionally, the structurally related solvent N,N-dimethylformamide (DMF) has been classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[12][13][14] Given these precedents, a thorough evaluation of the genotoxic and carcinogenic potential of this compound is imperative before its consideration for any application involving human exposure.

Caption: Safety Profile of this compound.

Conclusion and Future Perspectives

This compound is a readily synthesizable compound with some preliminary indications of biological activity. However, this technical guide reveals a significant disparity between its commercial availability and the depth of publicly available scientific research. For researchers, scientists, and drug development professionals, the current state of knowledge is insufficient to warrant significant investment in its development as a therapeutic or agrochemical agent.

Key areas requiring immediate research include:

-

Comprehensive Reactivity and Stability Studies: A detailed understanding of its degradation pathways and compatibility with various reagents is essential.

-

Elucidation of Biological Mechanisms: The putative antiviral and insecticidal activities must be confirmed and their mechanisms of action thoroughly investigated through robust, peer-reviewed studies.

-

In-depth Toxicological Profiling: A complete assessment of its acute and chronic toxicity, including genotoxicity and carcinogenicity, is a prerequisite for any further development.

-

Exploration of Medicinal Chemistry Applications: Given the prevalence of the morpholine scaffold in drug discovery, systematic structural modifications of this compound could be explored to identify derivatives with enhanced potency and favorable safety profiles.

References

- Reznik, G., & Schmahl, D. (1978). Carcinogenic effect of N-nitroso-2,6-dimethylmorpholine in Syrian golden hamsters. Journal of the National Cancer Institute, 60(2), 371–374.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3411496, this compound. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3411496, this compound. Retrieved January 12, 2026, from [Link]

-

Quora. (2017, June 24). Why do we use sodium hydroxide during the preparation of alkane from carboxylic acid?. Retrieved January 12, 2026, from [Link]

- Zhu, M., Liu, S., Deng, Z., & Wang, G. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(18), 6035-6038.

- National Toxicology Program. (1992). NTP technical report on the toxicity studies of N,N-Dimethylformamide (CAS No. 68-12-2) Administered by Inhalation to F344/N Rats and B6C3F1 Mice.

- Patel, R. B., Patel, M. R., & Patel, K. C. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 116-123.

-

ChemBK. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

- Baragaña, B., Hallyburton, I., Lee, M. C. S., Norcross, N. R., Grimaldi, R., Otto, T. D., ... & Fidock, D. A. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672-9685.

- International Agency for Research on Cancer. (2018). Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Vol. 122). IARC.

- Office of Environmental Health Hazard Assessment. (2009). Hazard Identification Document – N, N-Dimethylformamide. California Environmental Protection Agency.

- Senoh, H., Aiso, S., Arito, H., Nishizawa, T., Nagano, K., & Fukushima, S. (2004). Carcinogenicity and Chronic Toxicity After Inhalation Exposure of Rats and Mice to N,N-dimethylformamide.

- Baragaña, B., Hallyburton, I., Lee, M. C. S., Norcross, N. R., Grimaldi, R., Otto, T. D., ... & Fidock, D. A. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Infectious Diseases, 2(10), 664-673.

-

Crysdot LLC. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

- Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.

- Muzart, J. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1939.

- Saleem, A., Aboagye, E. O., Luthra, S. K., & Price, P. M. (1997). Studies on the Metabolism of the Novel Antitumor Agent [N-methyl-11C]N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in Rats and Humans Prior to Phase I Clinical Trials. Cancer Research, 57(11), 2172-2180.

- Katsuta, H., Shirakawa, T., Kawashima, M., & Banba, S. (2021). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Pesticide Science, 46(2), 229-234.

-

Chemistry Stack Exchange. (2016, September 13). Role of NaOH in synthesis of Dithiocarbamate?. Retrieved January 12, 2026, from [Link]

- National Toxicology Program. (1992). Toxicity Studies of N,N-Dimethylformamide (CASRN 68-12-2).

- Zúñiga-Venegas, L., Rojas, E., & Valverde, M. (2000). Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 468(2), 133-141.

-

Organic Chemistry Portal. (n.d.). N-methylmorpholine N-oxide (NMO). Retrieved January 12, 2026, from [Link]

- Maccari, G., & Botta, M. (2020). Editorial: In silico Methods for Drug Design and Discovery. Frontiers in Chemistry, 8, 625.

- Wang, Y., Wang, C., Chen, C., & Li, J. (2021). Mechanism of N,N-dimethylformamide electrochemical oxidation using a Ti/RuO2–IrO2 electrode. Scientific Reports, 11(1), 3582.

- Alawaed, A. A., & Singh, A. (2023). Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. Molecules, 28(11), 4485.

- Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.

- Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.

- Long, M. F., Engers, J. L., Chang, S., Zhan, X., Weiner, R. L., Luscombe, V. B., ... & Lindsley, C. W. (2018). Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping. Bioorganic & Medicinal Chemistry Letters, 28(17), 2849-2853.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 38952-61-3 [chemicalbook.com]

- 3. quora.com [quora.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. benchchem.com [benchchem.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Carcinogenic effect of N-nitroso-2,6-dimethylmorpholine in Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Summary of Data Reported - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. oehha.ca.gov [oehha.ca.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

N,N-dimethylmorpholine-4-carboxamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of N,N-dimethylmorpholine-4-carboxamide

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound. It is designed for an audience of researchers, scientists, and professionals in drug development. Beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the reaction, emphasizes a culture of safety through self-validating protocols, and is grounded in authoritative scientific sources.

Introduction and Strategic Overview

This compound is a substituted carbamide with applications as a reference standard in analytical chemistry and as a building block in organic synthesis.[1] Some research has also pointed to potential antiviral properties of this class of compounds. Its molecular structure, featuring a morpholine ring attached to a dimethylcarbamoyl group, presents a straightforward synthetic target, yet one that requires meticulous attention to procedural detail and safety.

The principal and most direct synthesis route involves the nucleophilic acyl substitution reaction between morpholine and dimethylcarbamoyl chloride (DMCC). This method is favored for its high efficiency and yield.[2] This guide will focus on a robust, scalable laboratory procedure for this transformation.

Physicochemical Properties of this compound:

| Property | Value | Source |

| CAS Number | 38952-61-3 | [3] |

| Molecular Formula | C₇H₁₄N₂O₂ | [2][3] |

| Molecular Weight | 158.20 g/mol | [2][3] |

| Appearance | Colorless oily liquid | [2] |

| Boiling Point | 127-129 °C | [2] |

| Density | 1.101 g/cm³ |

Reaction Mechanism and Rationale

The synthesis of this compound is a classic example of a nucleophilic acyl substitution. The reaction proceeds through the attack of the nucleophilic secondary amine of the morpholine ring on the electrophilic carbonyl carbon of dimethylcarbamoyl chloride.

Causality of Reagent Choice:

-

Morpholine: A secondary amine that serves as the nucleophile. Its nitrogen atom possesses a lone pair of electrons, making it reactive towards electrophilic centers.

-

Dimethylcarbamoyl Chloride (DMCC): An acyl chloride that acts as the electrophile. The carbonyl carbon is highly electron-deficient due to the electronegativity of the adjacent oxygen and chlorine atoms, making it susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating the reaction.[4]

-

Sodium Hydroxide: A base used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2] This is critical as the formation of morpholine hydrochloride would render the morpholine non-nucleophilic, thereby quenching the reaction.

-

Dichloromethane (DCM): A solvent chosen for its ability to dissolve the organic reactants while forming a biphasic system with the aqueous sodium hydroxide solution, simplifying the workup process.[2]

Reaction Mechanism Workflow:

Caption: Nucleophilic acyl substitution mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from a proven synthetic procedure.[2] It is imperative that all steps are performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| Morpholine | 87.12 | 0.5 | 43.6 g (43.6 mL) |

| Dimethylcarbamoyl Chloride | 107.54 | 0.6 | 64.5 g (53.3 mL) |

| Dichloromethane (DCM) | - | - | 500 mL |

| 10% Sodium Hydroxide (aq) | - | - | 300 mL |

| Anhydrous Magnesium Sulfate | - | - | As needed |

| Saturated Sodium Chloride Solution | - | - | 200 mL |

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve morpholine (0.5 mol) in a biphasic mixture of dichloromethane (300 mL) and 10% aqueous sodium hydroxide solution (300 mL).[2] Begin vigorous stirring to ensure adequate mixing of the two phases.

-

Reagent Addition: Separately, prepare a solution of dimethylcarbamoyl chloride (0.6 mol) in dichloromethane (200 mL). Transfer this solution to the dropping funnel.

-

Reaction Execution: Add the dimethylcarbamoyl chloride solution dropwise to the stirred morpholine mixture over a period of approximately 10 minutes.[2] An exothermic reaction may be observed; maintain the temperature with a water bath if necessary. After the addition is complete, allow the reaction mixture to stir continuously at room temperature for 3 hours.[2]

-

Workup - Phase Separation: Cease stirring and transfer the mixture to a 1 L separatory funnel. Allow the layers to fully separate. Drain the lower organic (DCM) layer into a clean flask.

-

Workup - Extraction: Back-extract the remaining aqueous layer with an additional 100 mL of dichloromethane to recover any residual product.[2]

-

Workup - Washing: Combine all organic phases and wash them twice with 100 mL portions of saturated sodium chloride solution (brine).[2] This step helps to remove residual water and inorganic salts.

-

Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate. Once the solution is clear, filter it to remove the drying agent.

-

Solvent Removal: Remove the dichloromethane solvent by concentration under reduced pressure using a rotary evaporator. This will yield the crude product as an oily residue.[2]

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 127-129 °C.[2] A typical yield for this procedure is approximately 93%.[2]

Product Characterization

The structure of the final product should be confirmed by spectroscopic methods.

Expected NMR Data: [2]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H-NMR (CDCl₃) | 2.72 | singlet | 6H | 2 x N-CH₃ |

| ¹H-NMR (CDCl₃) | 3.08-3.11 | multiplet | 4H | 2 x N-CH₂ (adjacent to N) |

| ¹H-NMR (CDCl₃) | 3.54-3.57 | multiplet | 4H | 2 x O-CH₂ |

| ¹³C-NMR (CDCl₃) | 38.0 | - | - | N-(CH₃)₂ |

| ¹³C-NMR (CDCl₃) | 47.1 | - | - | N-CH₂ |

| ¹³C-NMR (CDCl₃) | 66.3 | - | - | O-CH₂ |

| ¹³C-NMR (CDCl₃) | 164.3 | - | - | C=O |

Critical Safety Considerations

Trustworthiness through Safety: A protocol's reliability is directly linked to its safety. This synthesis involves hazardous materials that demand strict adherence to safety protocols.

-

Dimethylcarbamoyl Chloride (DMCC): This reagent is highly toxic, corrosive, and a suspected carcinogen.[4] It must be handled exclusively in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention.

-

Morpholine: A flammable and corrosive liquid that can cause severe skin burns and eye damage.[5] Handle with care, away from ignition sources.

-

Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. All handling and solvent removal must be performed in a well-ventilated fume hood.

Safety Protocol Workflow:

Caption: Mandatory safety workflow for the synthesis protocol.

Alternative Synthesis & Green Chemistry Perspectives

While the described method is effective, it relies on dimethylcarbamoyl chloride. The synthesis of carbamoyl chlorides traditionally involves the use of phosgene, an extremely toxic gas.[4][6][7][8] Modern chemistry trends towards avoiding such hazardous reagents.

Recent advancements include phosgene-free methods, such as the visible-light-induced oxygenation of chloroform, which can generate phosgene in situ in a more controlled manner for the synthesis of carbamoyl chlorides.[6] While not a direct replacement for DMCC in this specific protocol, acknowledging these greener alternatives is crucial for the modern researcher aiming for safer and more sustainable synthetic routes.

Conclusion

The synthesis of this compound via the reaction of morpholine with dimethylcarbamoyl chloride is a high-yielding and reliable method. Success hinges on a thorough understanding of the reaction mechanism, careful execution of the experimental procedure, and an unwavering commitment to safety. By adhering to the detailed protocols and safety workflows outlined in this guide, researchers can confidently and responsibly produce this valuable chemical compound.

References

-

This compound | C7H14N2O2 | CID 3411496 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

This compound - ChemBK. (n.d.). Retrieved January 12, 2026, from [Link]

-

This compound, 100 mg, CAS No. 38952-61-3 | Carl ROTH. (n.d.). Retrieved January 12, 2026, from [Link]

-

Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

Asahara, H., et al. (2022). Visible-Light-Induced Phosgenation Reaction of Amines by Oxygenation of Chloroform Using Chlorine Dioxide. ChemRxiv. Retrieved from [Link]

-

This compound - CAS - 38952-61-3 | Axios Research. (n.d.). Retrieved January 12, 2026, from [Link]

- Carbamoyl chlorides - US4012436A - Google Patents. (n.d.).

-

PHOSGENE - New Drug Approvals. (n.d.). Retrieved January 12, 2026, from [Link]

-

Safety data sheet - Biosolve Shop. (n.d.). Retrieved January 12, 2026, from [Link]

-

Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

-

This compound - Crysdot LLC. (n.d.). Retrieved January 12, 2026, from [Link]

-

Dimethylcarbamoyl chloride - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound - CAS - 38952-61-3 | Axios Research [axios-research.com]

- 2. This compound | 38952-61-3 [chemicalbook.com]

- 3. This compound | C7H14N2O2 | CID 3411496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. carbamoyl chloride synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to N,N-dimethylmorpholine-4-carboxamide (CAS 38952-61-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N,N-dimethylmorpholine-4-carboxamide, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Drawing upon established synthetic protocols, mechanistic insights from related molecular scaffolds, and best practices in analytical chemistry, this document serves as a detailed resource for researchers exploring the applications of this molecule.

Molecular Profile and Physicochemical Properties

This compound, registered under CAS number 38952-61-3, is a tertiary amide derivative of morpholine. The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1][2][3] The N,N-dimethylcarboxamide moiety introduces a polar, aprotic feature that can influence solubility and target engagement.

A summary of its key physicochemical properties is presented in Table 1. These properties are crucial for designing experimental protocols, including reaction conditions, formulation for biological assays, and analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 38952-61-3 | [4] |

| Molecular Formula | C₇H₁₄N₂O₂ | [4][5] |

| Molecular Weight | 158.20 g/mol | [4][5][6] |

| IUPAC Name | This compound | [4] |

| Appearance | Colorless oil | ChemicalBook |

| Boiling Point | 270.0 ± 33.0 °C at 760 mmHg | Crysdot LLC |

| Density | 1.101 g/cm³ | |

| Storage | 10°C - 25°C, in a well-closed container |

Structural Representation:

The chemical structure of this compound can be visualized as a morpholine ring where the nitrogen atom is substituted with a dimethylcarbamoyl group.

Caption: 2D structure of this compound.

Synthesis and Purification

The most common and efficient synthesis of this compound involves the acylation of morpholine with dimethylcarbamoyl chloride. This reaction is typically performed in a biphasic system to neutralize the hydrochloric acid byproduct.

Standard Synthetic Protocol

This protocol is based on a well-established procedure with a high reported yield.

Materials:

-

Morpholine

-

Dimethylcarbamoyl chloride

-

Dichloromethane (DCM)

-

10% Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve morpholine (1.0 equivalent) in a mixture of dichloromethane and 10% aqueous sodium hydroxide solution.

-

Addition of Acylating Agent: Slowly add a solution of dimethylcarbamoyl chloride (1.2 equivalents) in dichloromethane to the vigorously stirred morpholine solution over 10-15 minutes. An exothermic reaction may be observed; maintain the temperature with an ice bath if necessary.

-

Reaction: Stir the biphasic mixture at room temperature for 3-4 hours to ensure complete reaction.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

-

-

Purification: Purify the crude oil by vacuum distillation to yield this compound as a colorless oil.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Causality in Experimental Choices

-

Biphasic System: The use of a dichloromethane and aqueous sodium hydroxide mixture serves a dual purpose. Dichloromethane is an excellent solvent for the reactants and the product, while the aqueous base efficiently neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the morpholine starting material.

-

Slow Addition: The gradual addition of dimethylcarbamoyl chloride helps to control the exothermicity of the reaction and minimizes the formation of potential side products.

-

Washing Steps: Washing with water removes any remaining inorganic salts, and the brine wash helps to break any emulsions and further dry the organic layer.

-

Vacuum Distillation: This purification method is ideal for liquid products with relatively high boiling points, as it allows for distillation at a lower temperature, preventing thermal decomposition.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 2.72 (s, 6H, 2xCH₃), 3.08-3.11 (m, 4H, 2xCH₂), 3.54-3.57 (m, 4H, 2xCH₂) |

| ¹³C NMR (CDCl₃) | δ 38.0, 47.1, 66.3, 164.3 |

| FTIR (predicted) | Strong C=O stretch (~1640 cm⁻¹), C-N stretches, C-O-C stretch |

| EI-MS (predicted) | M⁺ at m/z 158, characteristic fragments from cleavage of the morpholine ring and loss of the dimethylamino group. |

Applications in Drug Discovery and Chemical Biology

The unique structural features of this compound make it an attractive molecule for various applications in biomedical research.

As a Scaffold in Medicinal Chemistry

The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability.[1][2][3] The N,N-dimethylcarboxamide group can act as a hydrogen bond acceptor and its orientation is fixed due to the tertiary amide, which can be advantageous for specific receptor-ligand interactions. This compound can serve as a valuable starting point or fragment for the synthesis of more complex molecules with potential therapeutic activities.[7]

Putative Biological Activities

While specific in-depth studies on this compound are limited, its structural components suggest potential biological activities that warrant further investigation.

-

Antiviral Potential: Some sources suggest that this compound may possess antiviral properties through the inhibition of viral RNA polymerase. The mechanism of RNA polymerase inhibition by small molecules can vary, but often involves binding to the enzyme to prevent its interaction with the nucleic acid template or blocking the catalytic process of RNA synthesis.[8][9][10][11][12] Further research is needed to validate this activity and elucidate the precise mechanism for this compound.

-

Inhibition of Nitric Oxide Production: There are indications that this compound may inhibit the production of nitric oxide (NO). Overproduction of NO by nitric oxide synthases (NOS) is implicated in various pathological conditions, making NOS inhibitors a therapeutic target.[13][14][15][16][17] Carboxamide-containing compounds have been explored as NOS inhibitors, and it is plausible that this compound could interact with the active site of NOS isoforms.

Use as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems.[18] this compound, with its defined structure and potential biological activities, could be employed as a chemical probe to investigate the roles of its putative targets (e.g., RNA polymerase, NOS) in cellular pathways. For such applications, it is crucial to characterize its selectivity and off-target effects thoroughly.

Sources

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H14N2O2 | CID 3411496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound - CAS - 38952-61-3 | Axios Research [axios-research.com]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. What are RNA polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 9. Inhibition of RNA polymerase II transcription in human cells by synthetic DNA-binding ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding of small molecule inhibitors to RNA polymerase-Spt5 complex impacts RNA and DNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Binding of small molecule inhibitors to RNA polymerase-Spt5 complex impacts RNA and DNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-Carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of nitric oxide synthase by cobalamins and cobinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scholars.northwestern.edu [scholars.northwestern.edu]

- 18. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]

Core Molecular Profile of N,N-dimethylmorpholine-4-carboxamide

An In-Depth Technical Guide to N,N-dimethylmorpholine-4-carboxamide (DMMC)

Abstract

This technical guide provides a comprehensive overview of this compound (DMMC), a synthetic carbamate of significant interest to the research and pharmaceutical development communities. While the foundational inquiry often begins with its molecular weight, a thorough understanding necessitates a deeper exploration of its physicochemical properties, synthesis, biological activities, and handling protocols. This document delineates the core molecular profile of DMMC, presents a detailed, field-tested synthesis protocol with mechanistic insights, and discusses its established and potential applications, particularly focusing on its antiviral properties. Furthermore, it establishes a framework for analytical characterization to ensure compound integrity and outlines critical safety and handling procedures. This guide is intended to serve as a vital resource for scientists and researchers engaged in chemical synthesis and drug discovery.

This compound, also known by the acronym DMMC, is a distinct morpholine derivative characterized by a dimethylcarboxamide group attached to the morpholine nitrogen. This structural feature imparts specific chemical properties that are leveraged in various research applications. Its fundamental identity is anchored by its molecular weight and other key physicochemical parameters, which are essential for accurate experimental design, from molar concentration calculations to analytical characterization.

The precise molecular weight is a critical parameter for all quantitative studies, ensuring stoichiometric accuracy in reaction setups and correct interpretation of mass spectrometry data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 158.20 g/mol | [1][2][3][4] |

| Molecular Formula | C₇H₁₄N₂O₂ | [1][2] |

| CAS Number | 38952-61-3 | [1][2] |

| Canonical SMILES | CN(C)C(=O)N1CCOCC1 | [1][2] |

| Density | 1.101 g/cm³ | |

| Melting Point | 104-105 °C | |

| Boiling Point | 270.0 ± 33.0 °C at 760 mmHg |

| Appearance | Colorless oily liquid |[5] |

Caption: Experimental workflow for the synthesis of DMMC.

Protocol 2.1: Laboratory-Scale Synthesis of DMMC

This protocol is adapted from established chemical synthesis procedures. [5]

-

Reagents & Materials:

-

Morpholine (0.5 mol)

-

Dimethylcarbamoyl chloride (0.6 mol)

-

Dichloromethane (DCM, 500 mL)

-

10% Sodium hydroxide solution (300 mL)

-

Saturated sodium chloride solution (brine, 200 mL)

-

Anhydrous magnesium sulfate

-

Reaction flask, addition funnel, magnetic stirrer, separatory funnel, rotary evaporator, distillation apparatus.

-

-

Methodology:

-

Reaction Setup: In a suitable reaction flask, dissolve morpholine (0.5 mol) in a mixture of DCM (300 mL) and 10% aqueous sodium hydroxide (300 mL). Stir vigorously to ensure mixing.

-

Addition: Dissolve dimethylcarbamoyl chloride (0.6 mol) in DCM (200 mL) and add it to an addition funnel. Add this solution dropwise to the stirring morpholine mixture over approximately 10 minutes.

-

Reaction: Allow the mixture to stir at room temperature for 3 hours to ensure the reaction goes to completion.

-

Workup:

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer again with DCM (100 mL) to recover any residual product.

-

Combine all organic phases and wash twice with saturated brine (2 x 100 mL).

-

-

Purification:

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by concentration under reduced pressure using a rotary evaporator. This will yield a crude oily product.

-

Purify the crude product by distillation, collecting the fraction that boils between 127-129 °C to obtain the final this compound as a colorless oil. [5]

-

-

Applications in a Research Context

DMMC is more than a synthetic curiosity; its structure is associated with specific biological activities that make it a valuable tool for researchers.

-

Antiviral Properties: DMMC has been identified as having antiviral properties. Its proposed mechanism involves the inhibition of viral protein synthesis through binding to RNA polymerase, which blocks the formation of a functional enzyme. This makes DMMC a potential scaffold or starting point for the development of novel antiviral agents.

Caption: Conceptual pathway of DMMC's antiviral action.

-

Nitric Oxide Inhibition: The compound has been shown to inhibit the production of nitric oxide in K562 cells, suggesting a role in modulating cellular signaling pathways. * Scaffold for Drug Discovery: The carboxamide functional group is a privileged structure in medicinal chemistry. Many successful drugs contain this moiety. For instance, various carboxamide derivatives have been synthesized and evaluated as potent antagonists for the P2X7 receptor, which is implicated in inflammation and cancer. [6]This highlights the potential of DMMC and its analogues as candidates for broader drug development programs.

Analytical Characterization and Quality Control

A synthesis protocol is only as reliable as the analytical methods used to verify its outcome. This self-validating approach ensures the identity, purity, and integrity of the synthesized DMMC.

Protocol 4.1: Quality Control Workflow for Synthesized DMMC

-

Structural Confirmation (NMR):

-

Dissolve a small sample of the purified oil in an appropriate deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Confirm the presence of characteristic peaks corresponding to the dimethyl, and morpholine ring protons and carbons. Compare the obtained spectra with reference data. [5]2. Molecular Weight Verification (MS):

-

Prepare a dilute solution of the sample.

-

Analyze using Mass Spectrometry (e.g., Electrospray Ionization - ESI-MS).

-

Verify the presence of the molecular ion peak corresponding to the calculated molecular weight (158.20 g/mol ).

-

-

Purity Assessment (HPLC):

-

Develop a suitable High-Performance Liquid Chromatography (HPLC) method (e.g., reverse-phase column).

-

Analyze the sample to determine its purity, typically expressed as a percentage of the main peak area.

-

Table 2: Expected Analytical Data for DMMC

| Analysis Type | Expected Result | Reference |

|---|---|---|

| ¹H-NMR (CDCl₃) | δ 2.72 (s, 6H, 2CH₃), 3.08-3.11 (m, 4H, 2CH₂), 3.54-3.57 (m, 4H, 2CH₂) ppm | [5] |

| ¹³C-NMR (CDCl₃) | δ 38.0, 47.1, 66.3, 164.3 ppm | [5] |

| Mass Spectrometry | [M+H]⁺ at m/z ≈ 159.11 | [1]|

Safety, Handling, and Storage

Proper handling of DMMC is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautions.

Table 3: GHS Hazard and Precautionary Statements for DMMC

| Category | Code | Description | Reference(s) |

|---|---|---|---|

| Pictogram | GHS07 | Exclamation Mark | |

| Hazard Statement | H302 | Harmful if swallowed. | |

| Hazard Statement | H315 | Causes skin irritation. | [7] |

| Hazard Statement | H319 | Causes serious eye irritation. | [7] |

| Hazard Statement | H335 | May cause respiratory irritation. | [7] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [7] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7]|

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles. [7]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low. [7]Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [7]* Storage: Store in a tightly closed container in a dry, well-ventilated place. [8]Recommended storage temperature is between 10°C and 25°C. * Disposal: Consult local regulations for the proper disposal of chemical waste. Do not let the product enter drains or waterways. [7]

Conclusion and Future Outlook

This compound is a well-defined chemical entity with a molecular weight of 158.20 g/mol . This guide has demonstrated that its utility extends far beyond this single data point. Through reliable synthesis protocols, a clear understanding of its biological activities, and robust analytical verification, DMMC serves as a valuable molecule for research. Future investigations could focus on expanding its antiviral profile against a wider range of targets, exploring its potential as a modulator of nitric oxide signaling in different disease models, and utilizing it as a core scaffold for the synthesis of novel carboxamide-based therapeutic agents.

References

-

This compound | C7H14N2O2 | CID 3411496 . PubChem, National Center for Biotechnology Information. [Link]

-

CAS No : 38952-61-3 | Product Name : this compound . Pharmaffiliates. [Link]

-

This compound - Physico-chemical Properties . ChemBK. [Link]

-

Safety data sheet - N,N-dimethylformamide . Biosolve Shop. [Link]

-

This compound - Heterocyclic Compounds . Crysdot LLC. [Link]

-

CAS No. 38952-61-3, this compound . 001CHEMICAL. [Link]

-

Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate . MAODIAN ZHU, et al., Rasayan J. Chem. [Link]

-

Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents . Muathen, H. A., Molecules. [Link]

-

Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists . Bibi, F., et al., ACS Omega. [Link]

Sources

- 1. This compound | C7H14N2O2 | CID 3411496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 001chemical.com [001chemical.com]

- 5. This compound | 38952-61-3 [chemicalbook.com]

- 6. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. chembk.com [chembk.com]

An In-Depth Technical Guide to the Solubility of N,N-dimethylmorpholine-4-carboxamide

Introduction: The Significance of N,N-dimethylmorpholine-4-carboxamide in Drug Discovery

This compound, a member of the morpholine carboxamide class of compounds, represents a scaffold of significant interest in medicinal chemistry and drug development.[1][2] The morpholine ring is a versatile and valuable heterocycle, often incorporated into drug candidates to modulate their physicochemical properties.[2][3] Its presence can influence a molecule's conformation, lipophilicity, and hydrogen bonding capacity, which in turn are critical determinants of pharmacokinetic and pharmacodynamic profiles.[2] Specifically, the morpholine moiety is known to often enhance aqueous solubility and improve brain permeability, making it a strategic component in the design of centrally acting therapeutics.[2]

Given that poor solubility is a major cause of compound attrition in the drug discovery pipeline, a thorough understanding of the solubility of this compound is paramount for any research involving this compound.[4][5] This guide provides a comprehensive overview of the theoretical considerations for its solubility, detailed experimental protocols for its empirical determination, and a summary of its known physicochemical properties.

Physicochemical Properties of this compound

A compilation of the available physicochemical data for this compound is presented below. It is important to note a discrepancy in the reported physical state of this compound. Some sources describe it as a colorless oily substance at room temperature, while others report a melting point of 104-105°C.[6] This suggests that the compound may exist in different physical forms, potentially as an oil or a solid, which would have significant implications for its thermodynamic solubility. Further experimental verification of the melting point and physical state is recommended.

| Property | Value | Source(s) |

| CAS Number | 38952-61-3 | [1][6][7] |

| Molecular Formula | C₇H₁₄N₂O₂ | [1][8] |

| Molar Mass | 158.20 g/mol | [1][8] |

| Density | 1.101 g/cm³ | |

| Boiling Point | 270.0 ± 33.0 °C at 760 mmHg | |

| Melting Point | 104-105 °C (conflicting reports exist) | |

| Computed XLogP3-AA | -0.6 | [9] |

Theoretical Considerations for Solubility

The molecular structure of this compound provides several clues to its potential solubility behavior. The presence of the morpholine ring, with its ether oxygen and tertiary amine nitrogen, introduces polarity and the potential for hydrogen bonding with protic solvents like water. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen, being a weak base, can be protonated in acidic media, which would dramatically increase aqueous solubility.[2][3]

The N,N-dimethylcarboxamide group further contributes to the molecule's polarity and provides an additional hydrogen bond acceptor site at the carbonyl oxygen. The relatively low calculated LogP value (-0.6) suggests a hydrophilic character, indicating a favorable partitioning into aqueous environments over nonpolar lipidic ones.[9]

However, the overall solubility will also be influenced by the compound's solid-state properties, such as its crystal lattice energy if it is a solid.[10] A higher melting point generally correlates with a more stable crystal lattice that requires more energy to disrupt, leading to lower solubility.[10] The conflicting reports on the physical state of this compound highlight the importance of experimentally determining its solubility rather than relying solely on theoretical predictions.

Experimental Determination of Solubility

In the absence of publicly available quantitative solubility data for this compound, empirical determination is necessary. The choice of method depends on the stage of research and the required throughput and accuracy. Kinetic solubility assays are well-suited for early-stage discovery for rapid screening, while thermodynamic solubility assays provide the true equilibrium solubility value, which is critical for later-stage development and formulation.[11][12][13]

Kinetic Solubility Assay Protocol

This high-throughput method is used to assess the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[13][14][15]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). This will induce the precipitation of the compound if its solubility is exceeded.

-

Incubation: The plate is typically incubated for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking.[11]

-

Detection and Quantification: The amount of precipitated material is measured. Common detection methods include:

-

Nephelometry: A nephelometer measures the light scattered by the suspended particles (precipitate). The higher the scattering, the lower the solubility.[12][14]

-

Turbidimetry: A plate reader measures the absorbance of light at a wavelength where the compound does not absorb (e.g., 620 nm), to quantify the turbidity caused by the precipitate.[13]

-

Direct UV/LC-MS Quantification: After incubation, the plate is filtered to remove the precipitate. The concentration of the dissolved compound in the filtrate is then determined by UV-Vis spectrophotometry or LC-MS, by comparing to a standard curve.[11][12]

-

Thermodynamic (Equilibrium) Solubility Assay: The Shake-Flask Method

This "gold standard" method measures the equilibrium solubility of a compound in a specific solvent system, which is the maximum concentration of the compound that can be dissolved at equilibrium.[4][16]

Methodology:

-

Addition of Excess Compound: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS, or other relevant buffers) in a sealed vial or flask. It is crucial to ensure there is undissolved solid present throughout the experiment.[16]

-

Equilibration: The vials are agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[11][17]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), against a standard curve of known concentrations.

Conclusion and Future Directions

While a definitive, quantitative solubility profile for this compound is not yet established in the public domain, this guide provides the necessary framework for researchers to both theoretically appraise and empirically determine this critical parameter. The structural features of the molecule suggest favorable aqueous solubility, a hypothesis that can be rigorously tested using the detailed kinetic and thermodynamic protocols provided herein. Resolving the conflicting reports on its physical state is a crucial first step. As a compound of interest in drug discovery, the generation and publication of robust solubility data in various pharmaceutically relevant media will be invaluable to the scientific community, enabling more informed decisions in lead optimization and formulation development.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm Website. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 24(5), 888-898. [Link]

-

Anvisa, USP, WHO. (2018). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 25(3), 44-51. [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Charnwood Discovery Website. [Link]

-

Bienta. Shake-Flask Solubility Assay. Bienta Website. [Link]

-

ChemBK. This compound. ChemBK Website. [Link]

-

Liu, R. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed, 96(6), 1548-1563. [Link]

-

Creative Bioarray. Aqueous Solubility Assays. Creative Bioarray Website. [Link]

-

de Campos, V. E., & de Campos, A. M. (2017). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO, 53(4). [Link]

-

PubChem. This compound. PubChem Website. [Link]

-

Axios Research. This compound - CAS - 38952-61-3. Axios Research Website. [Link]

-

I-A. I. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central, 12(9), 1219. [Link]

-

Computational Pharmaceutics Group. Tools-Computational Pharmaceutics Group. Computational Pharmaceutics Group Website. [Link]

-

ChemRxiv. Polymorph-Specific Solubility Prediction using Constant Chemical Potential Molecular Dynamics. ChemRxiv Website. [Link]

-

GitHub. code/python/cheminformatics_predicting_solubility.ipynb at master. GitHub Website. [Link]

-

Crysdot LLC. This compound - Heterocyclic Compounds. Crysdot LLC Website. [Link]

-

ChemBK. 4-Morpholinecarboxamide, N,N-dimethyl. ChemBK Website. [Link]

-

OUCI. Machine Learning for Solubility Prediction. OUCI Website. [Link]

-

Tetko, I. V., Tanchuk, V. Y., & Villa, A. E. (2001). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed, 13(6), 809-823. [Link]

-

ScienceDirect. Effects of polymorphism and solid-state solvation on solubility and dissolution rate. ScienceDirect Website. [Link]

-

PubChem. Morpholine. PubChem Website. [Link]

-

National Institutes of Health. Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. National Institutes of Health Website. [Link]

-

PubChem. N-phenylmorpholine-4-carboxamide. PubChem Website. [Link]

-

International Agency for Research on Cancer. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. International Agency for Research on Cancer Website. [Link]

Sources

- 1. This compound - CAS - 38952-61-3 | Axios Research [axios-research.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 38952-61-3 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

- 9. This compound | C7H14N2O2 | CID 3411496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. charnwooddiscovery.com [charnwooddiscovery.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. scielo.br [scielo.br]

An In-depth Technical Guide to the Melting Point of N,N-dimethylmorpholine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Sharp Melting Point

In the landscape of pharmaceutical development and materials science, the physical properties of a compound serve as the cornerstone of its characterization and utility. Among these, the melting point stands as a critical sentinel, offering a window into the purity, identity, and polymorphic nature of a crystalline solid. This guide provides a comprehensive technical overview of N,N-dimethylmorpholine-4-carboxamide, with a specific focus on the determination and interpretation of its melting point. For professionals in drug development, a precise and narrow melting point range is not merely a data point; it is an affirmation of a substance's integrity, directly impacting downstream processes such as formulation, stability, and bioavailability.

This compound (CAS No. 38952-61-3), with the molecular formula C₇H₁₄N₂O₂ and a molecular weight of 158.20 g/mol , is a compound of interest in various research and synthetic applications.[1][2][3] Understanding its melting point is paramount for its effective application and quality control.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data provides a foundational context for the subsequent discussion on its melting point.

| Property | Value | Source(s) |

| CAS Number | 38952-61-3 | [4][5][6] |

| Molecular Formula | C₇H₁₄N₂O₂ | [1][2][3][5][6] |

| Molecular Weight | 158.20 g/mol | [1][2][3] |

| Melting Point | 104-105 °C | [4] |

| Boiling Point | 270.0 ± 33.0 °C at 760 mmHg | |

| Density | 1.101 g/cm³ |

The Theory Behind Melting Point Depression

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase. However, the presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression and a broadening of the melting range. This occurs because the impurity introduces defects into the crystal structure, requiring less energy to overcome the intermolecular forces holding the solid together. From a thermodynamic perspective, the presence of a soluble impurity lowers the chemical potential of the liquid phase, resulting in a lower melting point. This principle is the theoretical underpinning of why melting point determination is a powerful tool for assessing the purity of a compound.

Experimental Protocol for Accurate Melting Point Determination

The following protocol outlines a robust method for determining the melting point of this compound, designed to ensure accuracy and reproducibility.

Materials and Equipment:

-

This compound sample (purity ≥95%)[7]

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital apparatus)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

-

Thermometer (calibrated)

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry. If necessary, dry the sample under a vacuum.

-

If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

-

-

Capillary Tube Packing:

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom.

-

The packed sample height should be between 2-4 mm. A consistent sample height is crucial for reproducible results.

-

-

Apparatus Setup and Calibration:

-

Before use, ensure the melting point apparatus is calibrated with certified standards of known melting points (e.g., benzophenone, caffeine). This step is critical for the trustworthiness of the obtained data.

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

-

Melting Point Determination:

-

Set the initial heating rate to a rapid setting (e.g., 10-20 °C/min) to quickly approach the expected melting point of 104-105 °C.[4]

-

Approximately 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2 °C/min. A slow heating rate is essential for accurately observing the melting transition.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted (the end of melting). This range is the melting point of the sample.

-

-

Data Interpretation:

-

A sharp melting point range (e.g., 0.5-1 °C) is indicative of a high-purity sample.

-

A broad melting point range (e.g., >2 °C) and a depressed melting point suggest the presence of impurities.

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling this compound.

-

Consult the Safety Data Sheet (SDS) for detailed safety and handling information.[8] The compound is harmful if swallowed and may cause skin and eye irritation.[4]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the melting point determination workflow, providing a clear visual guide for the experimental process.

Caption: Workflow for the accurate determination of the melting point of this compound.

Factors Influencing Melting Point and Troubleshooting

Several factors can affect the accuracy and precision of melting point measurements:

-

Purity: As discussed, impurities are the most common cause of a depressed and broadened melting point range. The synthesis of this compound from morpholine and dimethylcarbamoyl chloride can result in unreacted starting materials or by-products that may affect the melting point.[6]

-

Heating Rate: A heating rate that is too fast can lead to an artificially high and broad melting point range because the sample and thermometer will not be in thermal equilibrium.

-

Sample Packing: Inconsistent or loose packing of the sample in the capillary tube can result in inefficient heat transfer and an inaccurate melting point reading.

-

Polymorphism: Some compounds can exist in different crystalline forms (polymorphs), each with its own unique melting point. While there is no specific information in the provided search results about polymorphism in this compound, it is a factor to consider for crystalline solids in general.

Troubleshooting Common Issues:

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Broad Melting Range | Impurities, rapid heating rate, poor sample packing | Purify the sample, reduce the heating rate near the melting point, ensure tight and uniform sample packing. |

| Inconsistent Results | Inconsistent sample packing, uncalibrated apparatus | Ensure consistent sample height and packing, calibrate the apparatus with standards. |

| Sample Sublimation | Compound has a high vapor pressure | Use a sealed capillary tube for melting point determination. |

Conclusion: A Critical Parameter in Quality Assurance

The melting point of this compound is a fundamental physical constant that serves as a reliable indicator of its identity and purity. For researchers and professionals in the pharmaceutical industry, the meticulous determination of this parameter is not a trivial exercise but a critical component of quality control and assurance. A sharp melting point range of 104-105 °C provides confidence in the material's integrity, ensuring the reproducibility and reliability of subsequent experiments and formulations. By adhering to a well-controlled and validated protocol, scientists can leverage the melting point as a powerful tool in the characterization of this compound and other critical chemical entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemBK. This compound. [Link]

-

Carl ROTH. This compound. [Link]

-

Axios Research. This compound. [Link]

-

Crysdot LLC. This compound. [Link]

-

Axios Research. This compound. [Link]

Sources

- 1. This compound | C7H14N2O2 | CID 3411496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS - 38952-61-3 | Axios Research [axios-research.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound [chemdict.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 38952-61-3 [chemicalbook.com]

- 7. This compound, 100 mg, CAS No. 38952-61-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Boiling Point of N,N-dimethylmorpholine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the boiling point of N,N-dimethylmorpholine-4-carboxamide (CAS No. 38952-61-3), a compound of interest in various research and development sectors. Recognizing the scarcity of consolidated experimental data, this document synthesizes predicted values, information from synthetic procedures, and established principles of physical chemistry to offer a robust understanding of this critical physicochemical property. The guide details a validated synthesis protocol, outlines methodologies for accurate boiling point determination under both atmospheric and reduced pressures, and provides essential safety and handling information. This document is intended to serve as a vital resource for scientists and engineers working with this compound, enabling them to handle, purify, and characterize this compound with confidence and precision.

Introduction and Physicochemical Profile

This compound is a disubstituted carboxamide derivative of morpholine. The morpholine moiety is a prevalent scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as aqueous solubility.[1] The addition of the N,N-dimethylcarboxamide group further influences the compound's polarity, hydrogen bonding capabilities, and, consequently, its boiling point. A thorough understanding of the boiling point is crucial for its purification by distillation, for ensuring its stability at elevated temperatures, and for various applications in drug development and chemical synthesis.[2]

Compound Identity and Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 38952-61-3 | [2][3][4][5] |

| Molecular Formula | C₇H₁₄N₂O₂ | [2][3][4][5] |

| Molecular Weight | 158.20 g/mol | [2][3][4][5] |

| Predicted Boiling Point | 270.0 ± 33.0 °C at 760 mmHg | Crysdot LLC |

| Boiling Point (from synthesis) | 127-129 °C (at an estimated 10-15 mmHg) | [6] |

| Density | 1.101 g/cm³ | |

| Physical Form | Colorless oily liquid | [6] |

Boiling Point Data: A Critical Analysis

Predicted Atmospheric Boiling Point

Several chemical suppliers provide a predicted boiling point of 270.0 ± 33.0 °C at 760 mmHg . This estimation is likely derived from computational models that analyze the molecule's structural features, such as its molecular weight, polarity, and potential for intermolecular interactions. While predictive, this value serves as a crucial starting point for understanding the compound's volatility.

Experimentally Derived Boiling Point Under Reduced Pressure

A key piece of practical information comes from a documented synthesis of this compound, where the final product was purified by distillation, collecting the fraction boiling at 127-129 °C .[6] The synthesis protocol does not specify the pressure at which this distillation was performed, a common omission in some literature. However, the significant difference between this temperature and the predicted atmospheric boiling point strongly indicates that the purification was conducted under vacuum.

To estimate the pressure at which this distillation was likely performed, a pressure-temperature nomograph can be utilized.[7][8] By aligning the predicted atmospheric boiling point (270 °C) with the observed boiling point (let's use the midpoint, 128 °C), the nomograph suggests a pressure in the range of 10-15 mmHg . This is a common vacuum level for laboratory-scale distillations of moderately high-boiling compounds.

This analysis underscores a critical principle in chemical research: the necessity of recording and reporting the pressure at which a boiling point is determined.[8]

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the reaction of morpholine with dimethylcarbamoyl chloride.[6] A detailed, self-validating protocol is provided below.

Synthesis Protocol

-

Reaction Setup: In a well-ventilated fume hood, a solution of morpholine (0.5 mol) is prepared in a biphasic solvent system consisting of dichloromethane (DCM, 300 mL) and a 10% aqueous sodium hydroxide solution (300 mL). This mixture is placed in a reaction vessel equipped with a magnetic stirrer and an addition funnel.

-

Addition of Reagent: A solution of dimethylcarbamoyl chloride (0.6 mol) in dichloromethane (200 mL) is added dropwise to the stirred morpholine solution over a period of 10 minutes. The sodium hydroxide in the aqueous layer acts as a base to neutralize the hydrochloric acid byproduct of the reaction.

-

Reaction: The reaction mixture is stirred vigorously at room temperature for 3 hours to ensure complete conversion.

-

Workup:

-

The organic layer is separated using a separatory funnel.

-

The aqueous layer is back-extracted with dichloromethane (100 mL) to recover any dissolved product.

-

The combined organic layers are washed twice with a saturated sodium chloride solution (100 mL each) to remove any remaining aqueous contaminants.

-

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude oily product.[6]

-

-

Purification by Vacuum Distillation: The crude this compound is purified by vacuum distillation. The fraction boiling at 127-129 °C (at approximately 10-15 mmHg) is collected, yielding the pure product as a colorless oil.[6]

Synthesis Workflow Diagram

Caption: Schematic of a vacuum distillation apparatus for boiling point determination.

Safety and Handling Considerations

When working with this compound, especially at elevated temperatures, it is imperative to adhere to strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [9]* Ventilation: All work should be conducted in a well-ventilated chemical fume hood. [9]* Thermal Hazards: Be cautious of hot glassware and heating mantles during distillation.

-

Vacuum Safety: Inspect all glassware for defects before applying a vacuum to prevent implosion.

-

Thermal Decomposition: While specific data on the thermal decomposition of this compound is limited, heating under vacuum minimizes the risk of decomposition. In the event of a fire, thermal decomposition may produce hazardous gases such as carbon oxides and nitrogen oxides. [9]

Conclusion

The boiling point of this compound is a critical parameter for its effective use in research and development. While a definitive experimental value at standard pressure is not widely published, a combination of predictive data and information from synthetic procedures provides a reliable working understanding. The predicted atmospheric boiling point is approximately 270 °C, while a boiling point of 127-129 °C is observed under an estimated vacuum of 10-15 mmHg. This guide has provided a comprehensive overview of these values, the methods for their determination, a detailed synthesis protocol, and essential safety information to empower researchers in their work with this compound.

References

-

Crysdot LLC. This compound. [Link]

-